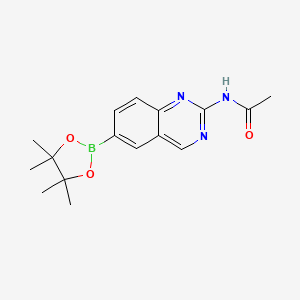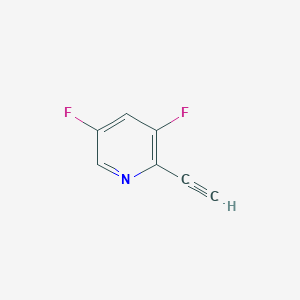
2-Ethynyl-3,5-difluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N. This compound is characterized by the presence of two fluorine atoms and an ethynyl group attached to a pyridine ring. The unique structural features of this compound make it an important compound in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3,5-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-3,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of fluorine atoms, this compound is highly reactive towards nucleophiles.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride and cesium fluoride in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Ethynyl-3,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of imaging agents for biological studies.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-3,5-difluoropyridine is largely influenced by its fluorine atoms and ethynyl group. These functional groups enhance the compound’s reactivity and ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine
- 3,5-Difluoropyridine
- 2-Ethynylpyridine
Comparison: 2-Ethynyl-3,5-difluoropyridine is unique due to the combination of both fluorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct electronic properties and reactivity compared to other fluorinated pyridines. For example, while 2-fluoropyridine is less reactive, the presence of an additional fluorine atom and an ethynyl group in this compound significantly enhances its nucleophilicity and potential for cross-coupling reactions .
Propriétés
Numéro CAS |
1121585-18-9 |
|---|---|
Formule moléculaire |
C7H3F2N |
Poids moléculaire |
139.10 g/mol |
Nom IUPAC |
2-ethynyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
Clé InChI |
OVHJVGXCPMJIEE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C=N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


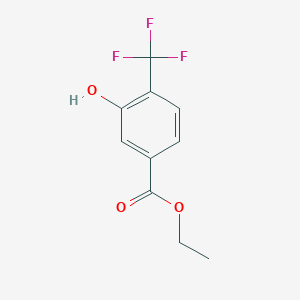





![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
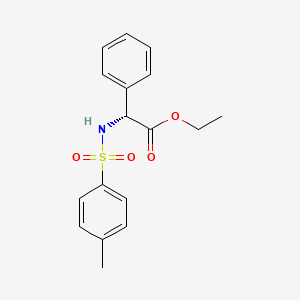

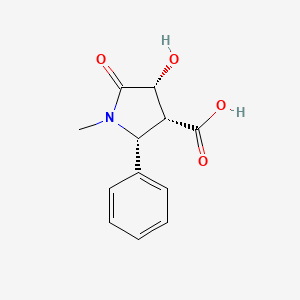

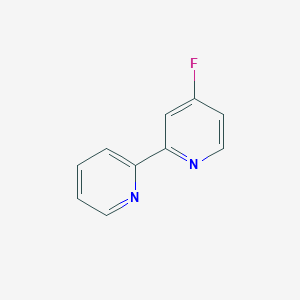
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)
